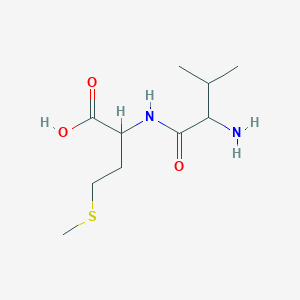
Valyl-Methionine
説明
Valyl-Methionine is a dipeptide formed from L-valine and L-methionine residues . It’s also known as Val-Met . It’s a breakdown product of protein digestion or protein catabolism .
Synthesis Analysis
Methionine, an essential amino acid, cannot be synthesized by certain organisms. Thus, the higher content of methionine might have been derived from the diet or bacterial synthesis . In the case of haemoglobin synthesis, methionine is incorporated into the N-terminal position of both α and β chains during the initiation process of protein synthesis and is removed during the early stages of peptide chain growth .
Molecular Structure Analysis
Four different valyl-methionine conformations were formed, using the geometric parameters of two asymmetric units of L-Valine and L-Methionine, taken from the literature and their optimized geometric parameters were obtained by DFT/B3LYP level of theory, using different basis sets . The formation of hydrogen bonds between N1 and H17 and between H17 and O25 in Valyl(B)-Methionine(B) dipeptide, affects the stability of the molecule .
Physical And Chemical Properties Analysis
Valyl-Methionine has a density of 1.2±0.1 g/cm³, a boiling point of 486.8±45.0 °C at 760 mmHg, and a flash point of 248.2±28.7 °C . It also has a molar refractivity of 65.0±0.3 cm³, a polar surface area of 118 Ų, and a molar volume of 212.9±3.0 cm³ .
科学的研究の応用
Neurite Outgrowth-Promoting Activity
H-Val-Met-OH has been found to have neurite outgrowth-promoting activity in PC12 cells . The mixture of valine and methionine showed a higher ratio of neurite formation than each of them alone . The dipeptides formed by valine and methionine showed weak neurite outgrowth-promoting activity . Therefore, the strong neurite outgrowth-promoting activity of cockscomb hydrolysate was considered to be due to the synergistic effect of threonine, alanine, valine, and methionine .
Reduction of Kidney Uptake of Radiolabeled DOTA-Conjugated Peptides
H-Val-Met-OH can be used to lower kidney uptake of 68 Ga-labeled DOTA-conjugated peptides and peptidomimetics . A model compound, [ 68 Ga]Ga-DOTA-AmBz-MVK(Ac)-OH was effectively cleaved specifically by neutral endopeptidase (NEP) of renal brush border enzymes at the Met-Val amide bond, and the radio-metabolite [68Ga]Ga-DOTA-AmBz-Met-OH was rapidly excreted via the renal pathway with minimal kidney retention .
Use in Signaling Pathways
H-Val-Met-OH is used in various signaling pathways, including Proteases Apoptosis, Chromatin/Epigenetics, Metabolism, MAPK Signaling, and Tyrosine Kinase .
作用機序
Target of Action
Valyl-Methionine, also known as H-Val-Met-OH or (S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid, is a dipeptide containing free N-terminal methionine . It exhibits activity against cDNA expressing Flavin-containing monooxygenase (FMO) 1 and FMO3 . These enzymes are involved in the oxidation of various drugs and xenobiotics .
Mode of Action
It is known that it interacts with fmo1 and fmo3 . These enzymes are involved in the oxidation of various drugs and xenobiotics . The interaction of Valyl-Methionine with these enzymes could potentially alter their activity, leading to changes in the metabolism of certain substances within the body .
Biochemical Pathways
Valyl-Methionine is involved in the metabolism of methionine, an essential amino acid . Methionine is salvaged from 5’methylthioadenosine (MTA), a toxic metabolite produced during polyamine biosynthesis . Changes in MTAP expression and increased polyamine levels have been implicated in cancer growth and development .
Pharmacokinetics
A study on a similar compound, met-val-lys, showed that it could be used to lower kidney uptake of 68ga-labeled dota-conjugated peptides and peptidomimetics . The compound was effectively cleaved specifically by neutral endopeptidase (NEP) of renal brush border enzymes at the Met-Val amide bond, and the radio-metabolite was rapidly excreted via the renal pathway with minimal kidney retention .
Result of Action
The result of Valyl-Methionine’s action is likely dependent on the specific context in which it is used. For example, in the context of cancer treatment, it could potentially inhibit the growth of cancer cells by altering the metabolism of certain substances within the body .
将来の方向性
Research on methionine and its derivatives like Valyl-Methionine could focus on enhancing its content in food sources for better nutritional value . For instance, in silkworms, methionine has been reported to be upregulated when reared on formula feed . This suggests potential directions for formula feed optimization in factory-raised silkworms .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-6(2)8(11)9(13)12-7(10(14)15)4-5-16-3/h6-8H,4-5,11H2,1-3H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGSDAIMSCVPHG-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valylmethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029133 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Valyl-Methionine | |
CAS RN |
14486-09-0 | |
| Record name | Valylmethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029133 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of Valyl-Methionine dipeptide influence its interaction with DNA?
A: Research suggests that the formation of specific hydrogen bonds within the Valyl-Methionine dipeptide contributes to its ability to interact with DNA []. The study highlights the significance of hydrogen bonds between N1 and H17, and between H17 and O25 in the Valyl(B)-Methionine(B) conformation for enhancing the molecule's stability and its potential to bind with DNA. While the exact mechanism of interaction requires further investigation, this finding underscores the importance of structural conformation in dictating biological activity.
Q2: What computational methods were used to study Valyl-Methionine dipeptide and its interaction with DNA?
A: The study employed Density Functional Theory (DFT) at the B3LYP level with various basis sets to optimize the geometric parameters of different Valyl-Methionine conformations []. Vibrational spectral analysis was conducted using the 6-311++G(d,p) basis set, and Potential Energy Distribution (PED) analysis was performed using the MOLVIB program to assign vibrational modes. Molecular electrostatic potential map analysis and dipole moment calculations provided further insights into the molecule's properties. Finally, in silico molecular docking studies were performed to investigate the interaction of Valyl-Methionine with DNA. These computational approaches offered a comprehensive understanding of the dipeptide's structure and its potential to interact with biological targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





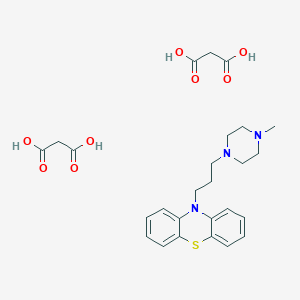
![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)

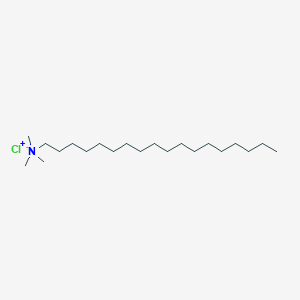
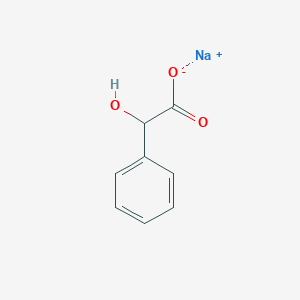

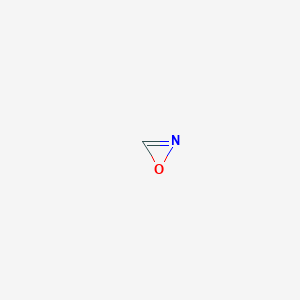
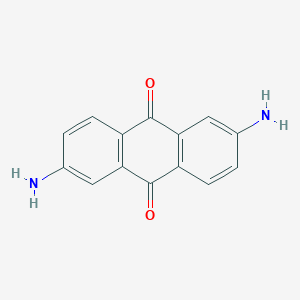
![Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-](/img/structure/B87148.png)


